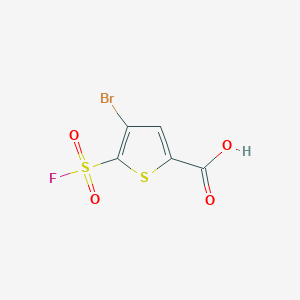

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13569099

Molecular Formula: C5H2BrFO4S2

Molecular Weight: 289.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrFO4S2 |

|---|---|

| Molecular Weight | 289.1 g/mol |

| IUPAC Name | 4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) |

| Standard InChI Key | JHSLZHGQWMNZEB-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |

| Canonical SMILES | C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₂BrFO₄S₂, with a molecular weight of 289.1 g/mol . Key structural features include:

-

A bromine atom at the 4-position of the thiophene ring.

-

A fluorosulfonyl (-SO₂F) group at the 5-position.

-

A carboxylic acid (-COOH) moiety at the 2-position.

Table 1: Key Structural Descriptors

Physicochemical Data

The compound exhibits limited aqueous solubility due to its hydrophobic thiophene core and polar functional groups. Stability requires storage in inert atmospheres at 2–8°C .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via electrophilic substitution on pre-functionalized thiophene precursors. A common approach involves:

-

Bromination: Introducing bromine at the 4-position using N-bromosuccinimide (NBS) or analogous agents.

-

Fluorosulfonylation: Reaction with fluorosulfonylating reagents (e.g., SO₂F₂) under controlled conditions .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 50°C, 10 h | 79% | |

| Sulfonylation | ClSO₃H followed by KF exchange | N/A |

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.

-

Carboxylic Acid Derivatives: The -COOH group can form esters, amides, or acyl chlorides for further functionalization .

-

Fluorosulfonyl Group: Participates in nucleophilic substitutions, enabling the introduction of amines or alcohols .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a key intermediate in drug discovery:

-

Kinase Inhibitors: Functionalization of the thiophene core targets ATP-binding pockets in kinases .

-

Anticancer Agents: Bromine and fluorosulfonyl groups enhance binding to tumor-associated proteins .

Materials Science

-

Conductive Polymers: Thiophene derivatives are pivotal in organic electronics; fluorosulfonyl groups improve solubility and charge transport .

-

Metal-Organic Frameworks (MOFs): Carboxylic acid moieties coordinate with metal ions to form porous structures .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Contact | Wash with soap/water; use nitrile gloves | |

| Inhalation | Use fume hoods; monitor air quality | |

| Storage | Inert atmosphere, 2–8°C |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume